2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine
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Overview
Description
2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H13F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-(4,5-Difluoro-2-methoxyphenyl)pyrrolidine is unique due to the presence of the difluoromethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c1-15-11-6-9(13)8(12)5-7(11)10-3-2-4-14-10/h5-6,10,14H,2-4H2,1H3 |
InChI Key |
XUQXVYDEGABGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CCCN2)F)F |
Origin of Product |
United States |
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